molecular formula C6H6N4O2S B2785759 Imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 2411271-21-9

Imidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No. B2785759
CAS RN: 2411271-21-9
M. Wt: 198.2
InChI Key: BZFKHPWXOXGGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a heterocyclic organic molecule that contains a pyridazine ring fused with an imidazole ring and a sulfonamide group.

Scientific Research Applications

Treatment of Psoriasis

Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as a potential treatment for psoriasis . It acts as an IL-17A inhibitor, which is a major pathological cytokine secreted from Th17 cells . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage . By inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with psoriasis .

Treatment of Rheumatoid Arthritis

This compound has also been identified as a potential treatment for rheumatoid arthritis . Similar to its application in psoriasis, it acts as an IL-17A inhibitor . IL-17A contributes to chronic autoimmune diseases including rheumatoid arthritis . Therefore, by inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with rheumatoid arthritis .

Treatment of Multiple Sclerosis

Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as a potential treatment for multiple sclerosis . Again, it acts as an IL-17A inhibitor . IL-17A contributes to chronic autoimmune diseases including multiple sclerosis . Therefore, by inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with multiple sclerosis .

Treatment of Multiple Myeloma

This compound has been identified as a potential treatment for multiple myeloma . It acts as a TAK1 kinase inhibitor . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . It has been found to be upregulated and overexpressed in multiple myeloma . Therefore, by inhibiting TAK1, this compound could potentially inhibit the growth of multiple myeloma cells .

properties

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKHPWXOXGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine-3-sulfonamide

CAS RN

2411271-21-9
Record name imidazo[1,2-b]pyridazine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.